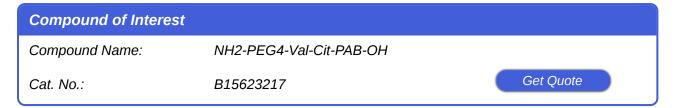


A Technical Guide to the ADC Linker: NH2-PEG4-Val-Cit-PAB-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker, **NH2-PEG4-Val-Cit-PAB-OH**. This linker is a critical component in the design of ADCs, facilitating the targeted delivery of cytotoxic payloads to cancer cells. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its application in drug development.

Core Molecular Data

The fundamental properties of **NH2-PEG4-Val-Cit-PAB-OH** are summarized below, providing a quantitative foundation for its use in ADC constructs.

Property	Value	Source(s)
Molecular Formula	C29H50N6O9	[1]
Molecular Weight	626.8 g/mol	[1]
CAS Number	2055024-61-6	[1]
Solubility	Water, DMSO, DMF	[1]
Storage Condition	-20°C	[1]



Structural Components and Their Functions

NH2-PEG4-Val-Cit-PAB-OH is a modular linker system where each component serves a distinct and vital role in the overall function of the resulting ADC.

- NH2 (Primary Amine): This terminal primary amine group serves as a versatile reactive
 handle. It can be readily conjugated to a payload or other molecular entities through various
 chemical reactions, such as amide bond formation with carboxylic acids or reductive
 amination with aldehydes and ketones.[1]
- PEG4 (Polyethylene Glycol, 4 units): The tetra-polyethylene glycol spacer is incorporated to
 enhance the hydrophilicity of the ADC.[1] This increased water solubility can help to mitigate
 aggregation issues that are often associated with hydrophobic payloads and linkers.[2][3]
 Furthermore, the PEG spacer can influence the pharmacokinetic properties of the ADC,
 potentially leading to a longer circulation half-life.[4]
- Val-Cit (Valine-Citrulline): This dipeptide sequence is a key element for the targeted release
 of the payload. It is designed to be specifically recognized and cleaved by lysosomal
 proteases, most notably Cathepsin B, which are often overexpressed in the tumor
 microenvironment.[5][6][7] This enzymatic cleavage is the initiating step for payload release.
- PAB (p-Aminobenzyl Alcohol): The p-aminobenzyl alcohol moiety functions as a self-immolative spacer.[8] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction.[5] This electronic cascade results in the release of the conjugated payload in its unmodified, active form.[9]

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC constructed with the **NH2-PEG4-Val-Cit-PAB-OH** linker is contingent upon a sequential and highly specific payload release mechanism. This process ensures that the cytotoxic agent is delivered preferentially to the target cancer cells, thereby minimizing off-target toxicity.





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ADC Internalization and Payload Release Pathway.

- ADC Internalization: The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
- Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
- Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the paminobenzyl alcohol of the linker.[5][6]
- Self-Immolation Cascade: The cleavage of the Val-Cit dipeptide unmasks an aniline nitrogen on the PAB group, initiating a spontaneous and irreversible 1,6-elimination reaction.[5]
- Payload Release: This self-immolation process leads to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[5]
- Target Engagement and Apoptosis: The liberated payload can then engage its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[8]

Experimental Protocols

While specific protocols for **NH2-PEG4-Val-Cit-PAB-OH** are not readily available in the public domain, the following methodologies for structurally and functionally similar linkers can be adapted for its use.

Payload Conjugation



This protocol outlines the general steps for conjugating a payload with a carboxylic acid functional group to the primary amine of the linker.

- Activation of Payload: The carboxylic acid group of the cytotoxic payload is activated using a
 carbodiimide activator, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the
 presence of an activating agent like NHS (N-hydroxysuccinimide) or Sulfo-NHS in an
 anhydrous organic solvent (e.g., DMF or DMSO).
- Conjugation Reaction: The activated payload is then reacted with NH2-PEG4-Val-Cit-PAB-OH. The reaction is typically carried out at room temperature for several hours to overnight.
- Purification: The resulting linker-payload conjugate is purified using reverse-phase highperformance liquid chromatography (RP-HPLC) to remove any unreacted starting materials and byproducts.
- Characterization: The identity and purity of the final product are confirmed using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cleavage Assay (HPLC-Based)

This assay is designed to evaluate the susceptibility of the linker to enzymatic cleavage by Cathepsin B.

- Reagent Preparation:
 - Assay Buffer: A 50 mM sodium acetate buffer with 5 mM DTT at a pH of 5.5 is prepared.
 The DTT is added fresh before use as it is a reducing agent required for Cathepsin B activity.
 - Activated Cathepsin B: Recombinant human Cathepsin B is diluted to the desired concentration (e.g., 1 μM) in the pre-warmed assay buffer and incubated at 37°C for 15 minutes for activation.
 - Substrate: The linker-payload conjugate is dissolved in DMSO to create a stock solution.
- Reaction Setup:



- In a microplate, the substrate stock solution is added to the pre-warmed assay buffer to achieve the final desired concentration.
- The enzymatic reaction is initiated by adding the activated Cathepsin B solution.
- Time-Course Analysis:
 - The reaction is incubated at 37°C.
 - At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquots are taken and the reaction is quenched by adding a solution of acetonitrile with 0.1% trifluoroacetic acid (TFA).
- HPLC Analysis: The quenched samples are analyzed by RP-HPLC to quantify the decrease of the intact linker-payload and the increase of the cleaved payload over time.



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Experimental Workflow for an In Vitro ADC Cleavage Assay.

Conclusion

The **NH2-PEG4-Val-Cit-PAB-OH** linker represents a sophisticated and highly effective tool in the field of antibody-drug conjugates. Its modular design, incorporating a hydrophilic spacer, a protease-cleavable dipeptide, and a self-immolative spacer, allows for the stable conjugation and targeted release of potent cytotoxic payloads. A thorough understanding of its chemical properties and mechanism of action, coupled with robust experimental validation, is crucial for the successful development of next-generation ADCs with improved therapeutic windows.



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